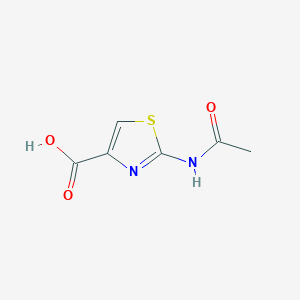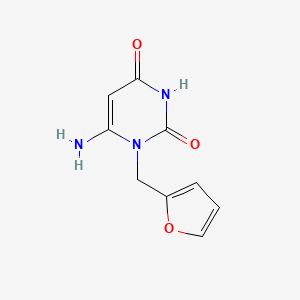
2-Acetamido-1,3-thiazole-4-carboxylic acid
説明
2-Acetamido-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3S and its molecular weight is 186.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Degradation
2-Acetamido-1,3-thiazole-4-carboxylic acid has been involved in chemical studies focused on the synthesis and degradation of thiazole compounds. The Curtius reaction was employed to convert 2-substituted thiazole-4-carboxylic acids into 4-acetamido-compounds, which were then directly degraded by acid hydrolysis (Hall & Walker, 1966). This method highlights the compound's role in the study of chemical processes and structural transformations in thiazole derivatives.
Metabolic Studies
Research has also delved into the metabolic pathways of thiazole compounds in biological systems. 2-Acetamido-4-chloromethylthiazole was found to be metabolized in rats to various compounds, including 2-acetamidothiazole-4-carboxylic acid, showcasing the compound's relevance in understanding metabolic processes and the potential formation of different metabolites in organisms (Chatfield & Hunter, 1973).
Synthetic Chemistry and Biological Evaluation
The compound has been a key player in synthetic chemistry, particularly in the synthesis of isomers and analogs with potential biological activities. For example, an isomer of N-acetylneuraminic acid with the acetamido group at C-4 was synthesized through stereoselective 1,4-conjugate addition, indicating the compound's utility in creating structurally diverse molecules for biological testing (Dondoni et al., 1994). Similarly, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, demonstrating good fungicidal activity and antivirus activity in preliminary bioassays (Fengyun et al., 2015). These studies underscore the compound's significance in the development of new chemical entities with potential therapeutic applications.
Antimicrobial Activity
Further research explored the synthesis of cephalosporins substituted with thiazolylacetamido groups, revealing selective activity against Gram-positive bacteria and in particular, methicillin-resistant staphylococci, thereby highlighting the compound's role in the development of new antimicrobial agents (Lin et al., 1995).
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . For instance, some thiazole derivatives have been found to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives have been reported to inhibit the action of topoisomerase II, leading to DNA double-strand breaks and cell death .
Pharmacokinetics
Thiazole derivatives are generally known for their ability to cross cellular membranes due to their mesoionic nature .
Result of Action
Thiazole derivatives have been found to have a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence its bioavailability and efficacy in different environments.
生化学分析
Biochemical Properties
2-Acetamido-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain bacterial enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity . Additionally, this compound can bind to proteins and alter their function, potentially leading to antimicrobial effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways . For example, this compound has been shown to inhibit the activity of bacterial ligase enzymes, which are critical for peptidoglycan synthesis . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained antimicrobial activity, although its efficacy may decrease due to degradation . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects . The distribution of this compound within tissues is influenced by its affinity for different cellular compartments, leading to its accumulation in specific organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, its presence in the nucleus can affect gene expression by interacting with DNA and transcription factors .
特性
IUPAC Name |
2-acetamido-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINQVZUSLLCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357007 | |
| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50602-38-5 | |
| Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamido-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)



![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)



![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)


